![molecular formula C13H8ClFN2O3 B5685464 4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide](/img/structure/B5685464.png)
4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of 4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide involves several key steps, including acylation, nitration, and chlorination reactions. One notable synthesis approach involves the reaction of appropriate benzoyl chloride with amines in the presence of catalytic agents. For instance, derivatives of this compound have been synthesized and characterized using various techniques, such as NMR, MS, IR, and X-ray diffraction methods, to confirm their structure and purity (He et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide has been elucidated through crystallography and spectroscopic methods. These studies reveal intricate details about bond lengths, angles, and the overall three-dimensional conformation of the molecule. The crystal structure often adopts specific space groups, with molecules stabilized by π-π conjugation and hydrogen bonding interactions, providing insights into its structural integrity and stability (He et al., 2014).
Chemical Reactions and Properties
4-Chloro-N-(4-fluorophenyl)-3-nitrobenzamide undergoes various chemical reactions, including nucleophilic substitution and reduction, which are pivotal in modifying its structure for different applications. The reactivity of the nitro group and the chloro substituent plays a significant role in its chemical behavior, allowing for the synthesis of a wide range of derivatives with varied biological activities (Křupková et al., 2013).
Physical Properties Analysis
The physical properties of 4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide, including melting point, solubility, and crystalline form, are crucial for its application in different scientific domains. These properties are influenced by the molecular structure and intermolecular interactions within the compound. Studies have shown that the compound forms different three-dimensional framework structures, which are significant for understanding its physical behavior (Wardell et al., 2006).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-11-6-1-8(7-12(11)17(19)20)13(18)16-10-4-2-9(15)3-5-10/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPRTADXNDRREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide |
Synthesis routes and methods
Procedure details
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